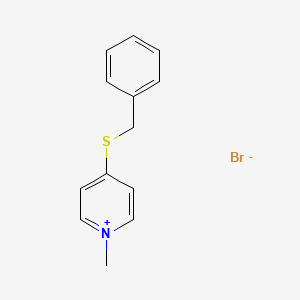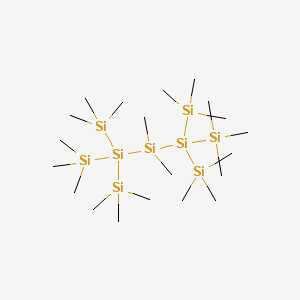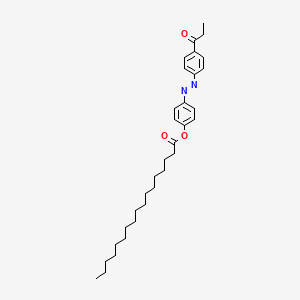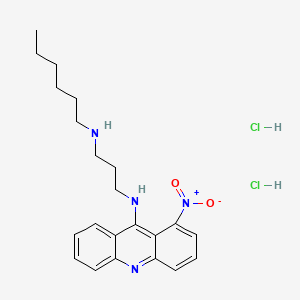![molecular formula C10H15ClO B14449791 Bicyclo[4.2.1]nonane-1-carbonyl chloride CAS No. 79635-02-2](/img/no-structure.png)
Bicyclo[4.2.1]nonane-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[4.2.1]nonane-1-carbonyl chloride: is a bicyclic organic compound characterized by its unique structure, which consists of a bicyclo[421]nonane framework with a carbonyl chloride functional group attached to the first carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.1]nonane-1-carbonyl chloride can be achieved through several methods. One common approach involves the cycloaddition reaction of 1,3,5-cycloheptatriene with suitable alkynes in the presence of a cobalt (I) catalyst. This reaction forms bicyclo[4.2.1]nona-2,4,7-trienes, which can then be further functionalized to introduce the carbonyl chloride group .
Another method involves the trapping of cyclooctatetraene diene with one-carbon bis-electrophiles, such as dimethylcarbamoyl chloride, followed by subsequent transformations to yield the desired this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[4.2.1]nonane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The bicyclic framework can undergo oxidation to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Alcohols: Formed from the reduction of the carbonyl chloride group.
Wissenschaftliche Forschungsanwendungen
Bicyclo[4.2.1]nonane-1-carbonyl chloride has diverse applications in scientific research:
Biology: Investigated for its potential as a molecular scaffold in drug design and development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of bicyclo[4.2.1]nonane-1-carbonyl chloride involves its ability to undergo various chemical transformations, enabling it to interact with different molecular targets. The carbonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles, leading to the formation of stable products. This reactivity is exploited in synthetic chemistry to create diverse compounds with specific biological or material properties.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[4.2.1]nonane-1-carbonyl chloride can be compared with other bicyclic compounds, such as:
Bicyclo[2.2.1]heptane:
Bicyclo[3.3.1]nonane: Another bicyclic compound with a different ring size and functionalization, often used in asymmetric catalysis and as a molecular scaffold.
Bicyclo[3.3.3]undecane: A larger bicyclic compound with unique structural properties and applications in materials science.
The uniqueness of bicyclo[42
Eigenschaften
| 79635-02-2 | |
Molekularformel |
C10H15ClO |
Molekulargewicht |
186.68 g/mol |
IUPAC-Name |
bicyclo[4.2.1]nonane-1-carbonyl chloride |
InChI |
InChI=1S/C10H15ClO/c11-9(12)10-5-2-1-3-8(7-10)4-6-10/h8H,1-7H2 |
InChI-Schlüssel |
SROAGHLVZZETEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CCC(C1)C2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Phenyl-8,9-dihydro-7H-cyclopenta[h]quinolin-5-amine](/img/structure/B14449741.png)



